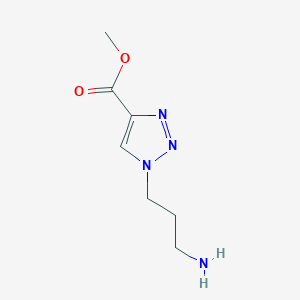
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 3-aminopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The 3-azidopropylamine is then reacted with methyl propiolate under copper(I) catalysis to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropyltrimethoxysilane (APTS)
- N-Methyl-3-aminopropyltrimethoxysilane (MAPTS)
- 3-Aminopropyltriethoxysilane (APTES)
Uniqueness
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring structure, which imparts stability and reactivity. Unlike the similar compounds listed, which are primarily used in surface modification and materials science, this compound has broader applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
methyl 1-(3-aminopropyl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-13-7(12)6-5-11(10-9-6)4-2-3-8/h5H,2-4,8H2,1H3 |
Clave InChI |
BWMCLHIPKVYINT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=N1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


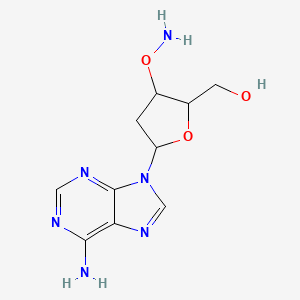
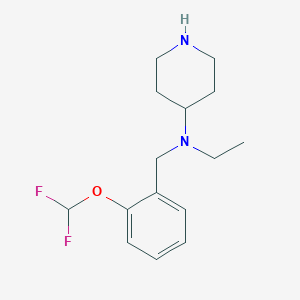
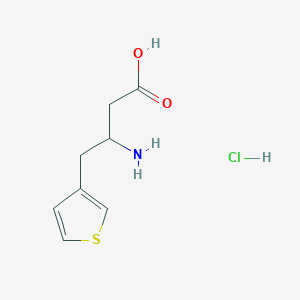


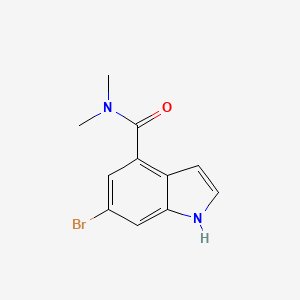
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
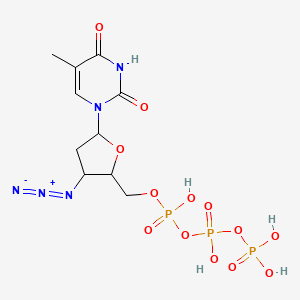
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)

